![molecular formula C13H19N3O6S B6362988 tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate CAS No. 214000-16-5](/img/structure/B6362988.png)
tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrobenzenesulfonamido group, and an ethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reactions to form the final product. For example, the synthesis may involve the following steps:
Amination: Introduction of an amino group to the starting material.
Reduction: Reduction of nitro groups to amines.
Esterification: Formation of esters from carboxylic acids and alcohols.
Protection: Use of protecting groups such as tert-butyl to protect reactive sites during the synthesis.
Condensation: Formation of the final product through condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents such as hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of various heterocyclic compounds .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions .
Medicine:
- Explored for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that exert biological effects. The nitrobenzenesulfonamido group can interact with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the nitrobenzenesulfonamido group.
tert-Butyl N-(2-oxoethyl)carbamate: Contains an oxo group instead of the nitrobenzenesulfonamido group.
Uniqueness:
- The presence of the nitrobenzenesulfonamido group in tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate imparts unique chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[2-[(2-nitrophenyl)sulfonylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S/c1-13(2,3)22-12(17)14-8-9-15-23(20,21)11-7-5-4-6-10(11)16(18)19/h4-7,15H,8-9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKAUVVZSOVLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
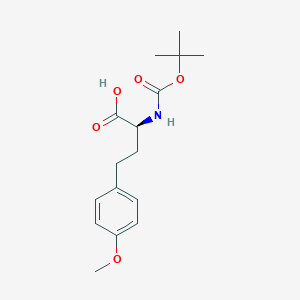

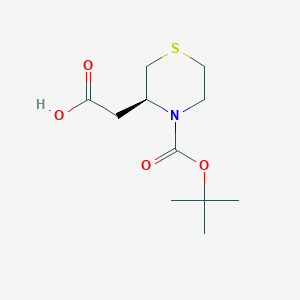

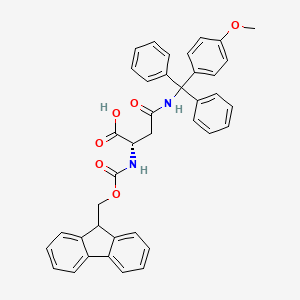

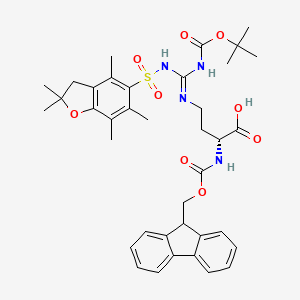
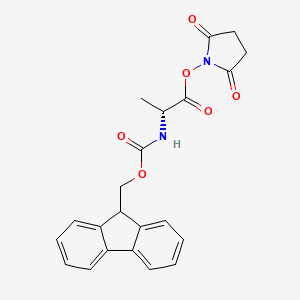
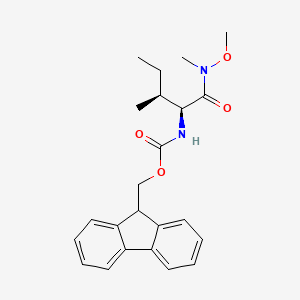


![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)
